molecular formula C11H11NO6S B2764867 2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid CAS No. 1153234-47-9

2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid

Cat. No.: B2764867
CAS No.: 1153234-47-9
M. Wt: 285.27
InChI Key: BCIFKXRNBNMXBH-UHFFFAOYSA-N
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Description

2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid is an organic compound with the molecular formula C11H11NO6S and a molecular weight of 285.27 g/mol . This compound is characterized by the presence of a nitro group, a methoxy group, and a sulfanyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid involves several steps. One common method includes the reaction of 5-nitro-2-mercaptobenzoic acid with 3-methoxy-3-oxopropyl bromide under basic conditions. The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function .

Comparison with Similar Compounds

2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.

Properties

IUPAC Name

2-(3-methoxy-3-oxopropyl)sulfanyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c1-18-10(13)4-5-19-9-3-2-7(12(16)17)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIFKXRNBNMXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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